molecular formula C13H8F3N3S B13725892 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B13725892
M. Wt: 295.28 g/mol
InChI Key: UTLMGKJHLUHQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiophene Derivative: Starting with a suitable benzothiophene precursor, functionalization at the 3-position can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors such as amidines or guanidines.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions might target the pyrimidine ring or any reducible functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzothiophene moiety might contribute to specific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzothiophen-3-yl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which might result in different biological activity and properties.

    6-(Trifluoromethyl)pyrimidin-2-amine: Lacks the benzothiophene moiety, potentially affecting its binding interactions and stability.

    4-(Benzothiophen-3-yl)-pyrimidine: Similar core structure but without the amine group, which could influence its reactivity and applications.

Uniqueness

The combination of benzothiophene, trifluoromethyl, and pyrimidine moieties in 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine makes it unique, potentially offering a distinct profile of biological activity, chemical reactivity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C13H8F3N3S

Molecular Weight

295.28 g/mol

IUPAC Name

4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)11-5-9(18-12(17)19-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H2,17,18,19)

InChI Key

UTLMGKJHLUHQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC(=N3)N)C(F)(F)F

Origin of Product

United States

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